3-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1,1-dimethylethyl)sulfanyl]-2-butanone
Description
This compound is a ketone derivative featuring a 2-butanone core substituted at position 3 with a sulfanyl group. The sulfanyl group is linked to a 1,1-dimethylethyl (tert-butyl) moiety bearing an amino group attached to a 3-chloro-5-(trifluoromethyl)-2-pyridinyl ring. Key structural attributes include:
- Pyridine ring: Substituted with chlorine (Cl) and trifluoromethyl (CF₃) groups at positions 3 and 5, enhancing electron-withdrawing effects and chemical stability .
- Sulfanyl linkage: A sulfur atom bridges the tert-butyl group and the ketone, which may affect redox stability and metabolic pathways.
- Ketone functionality: The 2-butanone core contributes to polarity and reactivity .
Physical properties (predicted):
Properties
IUPAC Name |
3-[1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-methylpropan-2-yl]sulfanylbutan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClF3N2OS/c1-8(21)9(2)22-13(3,4)7-20-12-11(15)5-10(6-19-12)14(16,17)18/h5-6,9H,7H2,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJSSZOFXQCOLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)SC(C)(C)CNC1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClF3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1,1-dimethylethyl)sulfanyl]-2-butanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate: The initial step involves the synthesis of 3-chloro-5-(trifluoromethyl)pyridine through the chlorination and trifluoromethylation of pyridine.
Thioether Formation: The amino derivative is reacted with 2-butanone in the presence of a suitable thiol reagent to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1,1-dimethylethyl)sulfanyl]-2-butanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorine and trifluoromethyl groups on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted pyridine derivatives.
Scientific Research Applications
3-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1,1-dimethylethyl)sulfanyl]-2-butanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1,1-dimethylethyl)sulfanyl]-2-butanone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of key enzymes.
Comparison with Similar Compounds
3-([3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl)-2-butanone (CAS 321430-99-3)
- Structural difference: Lacks the amino-substituted tert-butyl group present in the target compound.
- Impact: Reduced basicity due to absence of the amino group. Lower molecular weight (283.7 vs. hypothetical ~340–360 g/mol for the target compound). Applications: Not explicitly stated, but analogs with pyridinyl-sulfanyl groups are used in agrochemicals (e.g., haloxyfop-methyl) .
N-[2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide
- Structural difference : Replaces the ketone with a benzamide and adds a thiazole-methylthio group.
- Impact: Enhanced hydrogen-bonding capacity due to the amide group. Potential biological activity: Patent data suggest applications in antiviral or anticancer therapies .
Fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide)
Haloxyfop-methyl (Methyl 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate)
- Structural difference: Phenoxypropanoate ester with a pyridinyloxy group.
- Impact :
Tabulated Comparison of Key Attributes
Research Findings and Functional Group Impact
Biological Activity
The compound 3-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1,1-dimethylethyl)sulfanyl]-2-butanone (CAS Number: 478042-70-5) is a sulfur-containing organic molecule notable for its potential biological activities. This article aims to detail its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with chloro and trifluoromethyl groups, contributing to its unique chemical properties. The presence of the sulfanyl group enhances its reactivity and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H15ClF3N2S |
| Molecular Weight | 323.78 g/mol |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in cellular signaling pathways. Understanding these interactions is crucial for elucidating its therapeutic potential.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing pyridine rings have shown efficacy against various bacterial strains due to their ability to disrupt cell wall synthesis or inhibit protein synthesis.
Anticancer Potential
Recent studies have explored the anticancer properties of related compounds. For example, some pyridine-based derivatives have demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the activation of caspases and DNA fragmentation in targeted cells.
Case Studies
-
Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxicity of a related compound against human leukemia cell lines (HL-60). The results indicated that the compound caused significant DNA fragmentation and activated apoptotic pathways, suggesting potential use in cancer therapy.Cell Line IC50 (µM) Mechanism of Action HL-60 15 Induction of apoptosis via caspase activation HSC-2 20 DNA fragmentation -
Antimicrobial Activity
Another study assessed the antimicrobial efficacy of similar compounds against various pathogens. The results showed promising activity against Gram-positive bacteria, highlighting the potential for development as an antimicrobial agent.Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
